A Technical Guide to the Spectral Analysis of 6-Bromobenzo[d]oxazole
A Technical Guide to the Spectral Analysis of 6-Bromobenzo[d]oxazole
This in-depth technical guide provides a comprehensive analysis of the spectral data of 6-bromobenzo[d]oxazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on interpreting it with field-proven insights to elucidate the molecular structure and characteristics of this compound.
Introduction: The Significance of 6-Bromobenzo[d]oxazole
6-Bromobenzo[d]oxazole, with the chemical formula C₇H₄BrNO, belongs to the benzoxazole class of heterocyclic compounds.[1][2] Benzoxazoles are recognized for their wide range of pharmacological activities. The incorporation of a bromine atom at the 6-position significantly influences the molecule's electronic properties and metabolic stability, making it a valuable scaffold in drug discovery and a versatile building block in organic synthesis. Accurate spectral characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications.
Molecular Structure and Numbering
To facilitate the interpretation of the spectral data, the molecular structure and the standard numbering convention for the atoms in 6-bromobenzo[d]oxazole are presented below.
Caption: Molecular structure of 6-Bromobenzo[d]oxazole with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-bromobenzo[d]oxazole, both ¹H and ¹³C NMR provide definitive structural information. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[3]
¹H NMR Spectral Data
The ¹H NMR spectrum of 6-bromobenzo[d]oxazole is expected to show signals in the aromatic region, corresponding to the four protons on the fused ring system. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the bromine atom and the electronic effects of the oxazole ring.
Table 1: ¹H NMR Spectral Data of 6-Bromobenzo[d]oxazole in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Singlet | ||
| H-4 | Doublet | ||
| H-5 | Doublet of doublets | ||
| H-7 | Doublet |
Note: Specific chemical shift and coupling constant values are based on data referenced in Royal Society of Chemistry supplementary materials and may vary slightly depending on experimental conditions.[4]
Interpretation of the ¹H NMR Spectrum:
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H-2 Proton: The proton at the 2-position of the oxazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the downfield region characteristic of protons attached to an sp² carbon in a heteroaromatic system.
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Aromatic Protons (H-4, H-5, H-7): The three protons on the benzene ring will exhibit a splitting pattern typical of a tri-substituted benzene ring.
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H-7: This proton is adjacent to the nitrogen atom and is expected to be a doublet, coupled to H-5.
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H-5: This proton is coupled to both H-4 and H-7, and will therefore appear as a doublet of doublets.
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H-4: This proton is coupled to H-5 and will appear as a doublet. The bromine atom at the 6-position will influence the chemical shifts of the neighboring protons, H-5 and H-7, due to its inductive effect.
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¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. 6-Bromobenzo[d]oxazole has seven carbon atoms in its core structure, and due to molecular symmetry, will display seven distinct signals in the broadband decoupled ¹³C NMR spectrum.
Table 2: ¹³C NMR Spectral Data of 6-Bromobenzo[d]oxazole in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | |
| C-3a | |
| C-4 | |
| C-5 | |
| C-6 | |
| C-7 | |
| C-7a |
Note: Specific chemical shift values are based on data referenced in Royal Society of Chemistry supplementary materials and may vary slightly depending on experimental conditions.[4]
Interpretation of the ¹³C NMR Spectrum:
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C-2 Carbon: The carbon at the 2-position in the oxazole ring is expected to have a chemical shift in the range typical for carbons in a C=N-O system.
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Carbons of the Benzene Ring (C-4, C-5, C-6, C-7): These carbons will appear in the aromatic region of the spectrum. The carbon directly attached to the bromine atom (C-6) will show a characteristic chemical shift due to the heavy atom effect of bromine.
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Bridgehead Carbons (C-3a, C-7a): The two carbons at the fusion of the two rings will also have distinct chemical shifts.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-bromobenzo[d]oxazole will show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-O bonds.
Table 3: Characteristic IR Absorption Bands for 6-Bromobenzo[d]oxazole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1650-1500 | C=C and C=N stretching | Benzoxazole ring |
| 1270-1200 | C-O stretching | Aryl-O bond |
| 850-750 | C-H bending (out-of-plane) | Substituted benzene ring |
| ~750 | C-Br stretching | Aryl-Br bond |
Interpretation of the IR Spectrum:
The presence of sharp peaks in the 3100-3000 cm⁻¹ region confirms the aromatic C-H bonds. A series of absorptions between 1650 and 1500 cm⁻¹ are characteristic of the stretching vibrations of the C=C and C=N bonds within the fused benzoxazole ring system. A strong band around 1250 cm⁻¹ is indicative of the aryl-ether C-O stretching. The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically around 750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of 6-bromobenzo[d]oxazole is expected to show a molecular ion peak corresponding to its molecular weight (198.02 g/mol ).[1] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.
Expected Fragmentation Pattern:
The fragmentation of benzoxazoles is often initiated by the loss of stable neutral molecules. A plausible fragmentation pathway for 6-bromobenzo[d]oxazole is outlined below.
Caption: Plausible mass fragmentation pathway for 6-Bromobenzo[d]oxazole.
Interpretation of the Mass Spectrum:
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Molecular Ion (M⁺˙): The mass spectrum should exhibit a prominent molecular ion peak at m/z 198 and 200, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.
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Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN). This would result in a fragment ion at m/z 171/173.
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Loss of CO: Subsequent loss of a carbon monoxide (CO) molecule from the [M-HCN]⁺ fragment is another characteristic fragmentation for oxygen-containing aromatic systems, leading to a fragment at m/z 155/157.
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Further Fragmentation: Further fragmentation could involve the loss of a hydrogen atom or other small fragments.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectral data presented in this guide.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 6-bromobenzo[d]oxazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire the spectrum at room temperature.
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Use a standard single-pulse experiment.
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Set the spectral width to cover the range of 0-10 ppm.
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Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.
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Set the spectral width to cover the range of 0-160 ppm.
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A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the CDCl₃ solvent peak in ¹³C NMR.
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of 6-bromobenzo[d]oxazole (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and record the sample spectrum.
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Typically, scan the region from 4000 to 400 cm⁻¹.
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Co-add multiple scans to improve the signal-to-noise ratio.
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Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of 6-bromobenzo[d]oxazole in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
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Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
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Data Acquisition:
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Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph.
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Set the ionization energy to 70 eV.
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Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and the major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical pattern.
Conclusion
The comprehensive spectral analysis of 6-bromobenzo[d]oxazole through NMR, IR, and MS techniques provides a robust and self-validating system for its structural confirmation and characterization. The detailed interpretation of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals. The IR spectrum confirms the presence of the key functional groups, while the mass spectrum provides the molecular weight and a predictable fragmentation pattern consistent with the proposed structure. This in-depth guide serves as a valuable resource for scientists working with this important heterocyclic compound, enabling them to confidently identify and utilize it in their research and development endeavors.
References
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Lead Sciences. (n.d.). 6-Bromobenzo[d]oxazole. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
